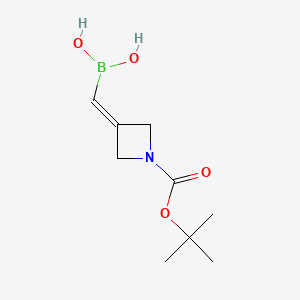
((1-(tert-Butoxycarbonyl)azetidin-3-ylidene)methyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: is a boronic acid derivative that features a unique azetidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid typically involves the formation of the azetidine ring followed by the introduction of the boronic acid moiety. One common method includes the reaction of tert-butyl carbamate with a suitable azetidine precursor under controlled conditions to form the azetidine ring. The boronic acid group is then introduced through a reaction with a boronic acid derivative .
Industrial Production Methods
the use of flow microreactor systems for the efficient and sustainable synthesis of tert-butoxycarbonyl derivatives suggests that similar methods could be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the boronic acid group.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the carbonyl and boronic acid positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the azetidine ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives with different functional groups, while substitution reactions can introduce various substituents onto the azetidine ring .
Wissenschaftliche Forschungsanwendungen
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of ({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The azetidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure due to the presence of the tert-butoxycarbonyl group.
3-(Bromoacetyl)coumarins: Shares reactivity characteristics with azetidine derivatives.
Uniqueness
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: is unique due to its combination of the azetidine ring and boronic acid moiety, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H16BNO4 |
|---|---|
Molekulargewicht |
213.04 g/mol |
IUPAC-Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]methylboronic acid |
InChI |
InChI=1S/C9H16BNO4/c1-9(2,3)15-8(12)11-5-7(6-11)4-10(13)14/h4,13-14H,5-6H2,1-3H3 |
InChI-Schlüssel |
RXZPKULWUNNDRX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=C1CN(C1)C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


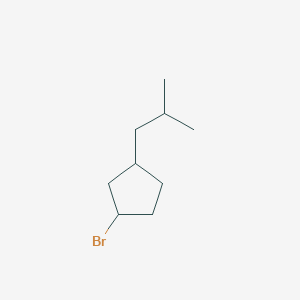
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
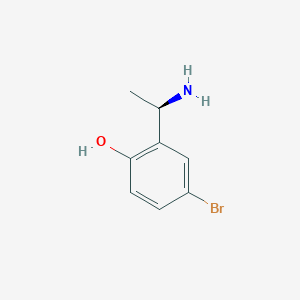
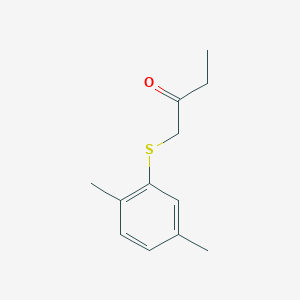
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)
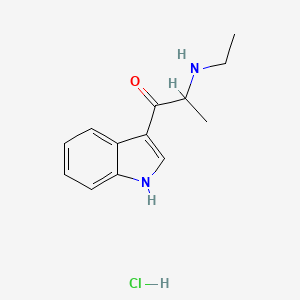
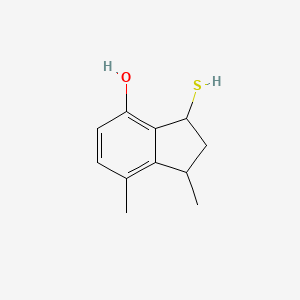
![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
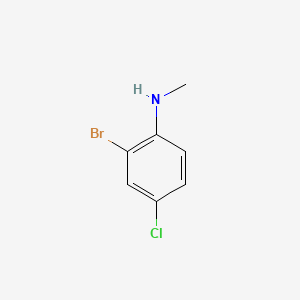

![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)

